An In-depth Technical Guide to the Chemical Properties and Structure of H-Phe(4-I)-OH
An In-depth Technical Guide to the Chemical Properties and Structure of H-Phe(4-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a non-natural amino acid that has garnered significant interest in various fields of scientific research, particularly in protein engineering, drug discovery, and diagnostics. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, make it a versatile tool for site-specific modification of proteins, structural biology studies, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of H-Phe(4-I)-OH.
Chemical and Physical Properties
4-Iodo-L-phenylalanine is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.
General Properties
| Property | Value |
| Chemical Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |
| Common Names | 4-Iodo-L-phenylalanine, H-Phe(4-I)-OH |
| CAS Number | 24250-85-9 |
| Molecular Formula | C₉H₁₀INO₂ |
| Molecular Weight | 291.09 g/mol |
| Appearance | White to off-white powder |
Physicochemical Data
| Property | Value | Reference |
| Melting Point | ~240 °C (decomposes) | [1][2] |
| Optical Rotation | [α]D²⁰ = -6.5 ± 2° (c=2 in 80% Acetic Acid) | [1][2] |
| pKa (Strongest Acidic) | 1.27 (Predicted) | [3] |
| pKa (Strongest Basic) | 9.44 (Predicted) | [3] |
| Solubility | Partly miscible with water. Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [2][4][5] |
Structural Information
The structure of H-Phe(4-I)-OH is based on the L-phenylalanine scaffold with an iodine atom substituted at the para (4th) position of the benzene (B151609) ring. This substitution is key to its unique applications.
Chemical Structure
IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid
SMILES: N--INVALID-LINK--cc1)C(O)=O[6][7]
InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[6][7]
Crystal Structure
The crystal structure of 4-Iodo-L-phenylalanine has been determined. It is known to exist in different crystalline forms, including monoclinic and orthorhombic monohydrates. These crystalline structures provide detailed insights into the intermolecular interactions, including those involving the iodine atom.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of H-Phe(4-I)-OH. Below are the expected spectral features.
¹H NMR Spectroscopy
A proton NMR spectrum of H-Phe(4-I)-OH would typically be acquired in a deuterated solvent such as D₂O or DMSO-d₆. The expected chemical shifts are:
-
Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-7.8 ppm.
-
α-proton (CH): A multiplet around δ 3.5-4.0 ppm.
-
β-protons (CH₂): Two multiplets (diastereotopic protons) around δ 2.8-3.2 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:
-
Carbonyl carbon (C=O): ~175 ppm
-
Aromatic carbons: Signals between ~120-140 ppm, with the carbon attached to iodine showing a characteristic shift.
-
α-carbon: ~55 ppm
-
β-carbon: ~37 ppm
Experimental Protocols
Synthesis of H-Phe(4-I)-OH
A common method for the synthesis of 4-Iodo-L-phenylalanine involves the direct iodination of L-phenylalanine.
Methodology:
-
Protection of the Amino Group: L-phenylalanine is first protected, for example, as its N-acetyl or N-Boc derivative, to prevent side reactions at the amino group.
-
Iodination: The protected L-phenylalanine is then subjected to electrophilic iodination. A common iodinating agent is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) in a suitable solvent like acetic acid or a mixture of water and an organic solvent.
-
Deprotection: Following the iodination step, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for N-acetyl or TFA for N-Boc) to yield 4-Iodo-L-phenylalanine.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain the pure crystalline compound.[8]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(4-I)-OH
H-Phe(4-I)-OH, protected with an Fmoc group on the amine terminus (Fmoc-Phe(4-I)-OH), is a valuable building block in SPPS.[3]
Methodology:
-
Resin Preparation: A suitable solid support, such as Rink Amide or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 15-30 minutes). The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling: Fmoc-Phe(4-I)-OH is activated using a coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF. The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.
-
Washing: After the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents.
-
Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Site-Specific Incorporation into Proteins
The genetic incorporation of H-Phe(4-I)-OH into proteins can be achieved using the amber suppression technology.[1]
Methodology:
-
Genetic Modification: A gene of interest is mutated to introduce an amber stop codon (TAG) at the desired position for the incorporation of 4-Iodo-L-phenylalanine.[1]
-
Orthogonal tRNA/tRNA-Synthetase Pair: An orthogonal pair of a suppressor tRNA (that recognizes the amber codon) and a corresponding aminoacyl-tRNA synthetase (aaRS) is used. The aaRS is engineered to specifically recognize and charge the suppressor tRNA with 4-Iodo-L-phenylalanine.
-
Cellular Expression: The mutated gene of interest and the genes for the orthogonal tRNA/aaRS pair are co-expressed in a suitable host system (e.g., E. coli or mammalian cells).[1]
-
Supplementation: The growth medium of the host cells is supplemented with 4-Iodo-L-phenylalanine.[1]
-
Protein Expression and Purification: The host cells are cultured to express the target protein, which will now contain 4-Iodo-L-phenylalanine at the specified site. The full-length protein is then purified using standard chromatography techniques.
Applications and Signaling Pathways
H-Phe(4-I)-OH does not directly participate in or modulate specific signaling pathways in the traditional sense. Instead, its utility lies in its application as a research tool to study and manipulate biological systems.
Protein Engineering and Structural Biology
The iodine atom in 4-Iodo-L-phenylalanine serves as a heavy atom for X-ray crystallography, facilitating phase determination through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments. Its incorporation at specific sites in a protein allows for detailed structural analysis without significantly perturbing the native protein structure.
References
- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. scilit.com [scilit.com]
- 4. CN108484652A - The preparation method of L-BPA - Google Patents [patents.google.com]
- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
- 6. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
